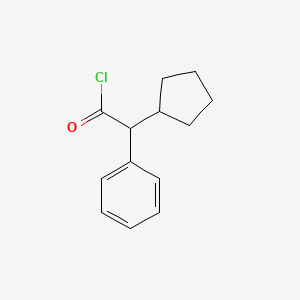

Cyclopentyl-phenyl-acetyl chloride

Übersicht

Beschreibung

Cyclopentyl-phenyl-acetyl chloride is a chemical compound with the molecular formula C13H15ClO. It has an average mass of 222.711 Da and a mono-isotopic mass of 222.081146 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group (a five-membered ring of carbon atoms), a phenyl group (a six-membered ring of carbon atoms), and an acetyl chloride group (a carbon double-bonded to an oxygen and single-bonded to a chlorine) .Wissenschaftliche Forschungsanwendungen

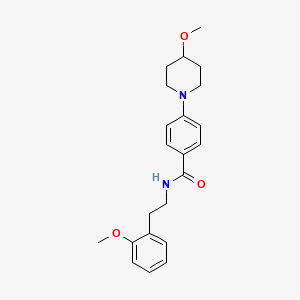

Green Solvent Applications

- Cyclopentyl methyl ether (CPME) has been demonstrated as an environmentally friendly alternative to traditional organic solvents for reversible-addition fragmentation chain transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP) of various monomers. This showcases the potential for related compounds to be used in polymer synthesis processes with reduced environmental impact (Abreu et al., 2016).

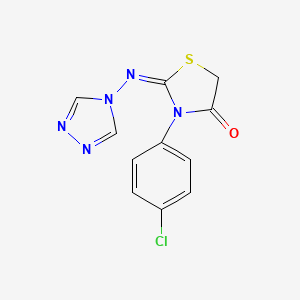

Catalysis and Synthesis

- Palladium-catalyzed cross-coupling reactions involving unactivated alkyl iodides, bromides, chlorides, and tosylates highlight the versatility of palladium catalysis in creating complex molecules from simpler precursors, suggesting that compounds like Cyclopentyl-phenyl-acetyl chloride could be useful in developing new catalytic processes (Zhou & Fu, 2003).

Luminescent Materials

- The study on phosphorescent cyclometalated platinum complexes indicates the role of specific ligands in determining the photophysical properties of metal complexes, which could inform research on similar compounds for applications in OLEDs or as sensors (Brooks et al., 2001).

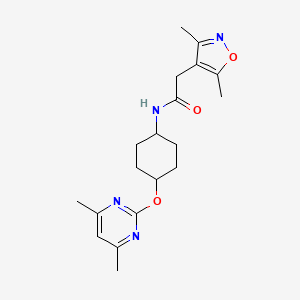

Organic Synthesis and Functional Materials

- Surface covalent organic frameworks (COFs) have been synthesized through cyclotrimerization of acetyls, demonstrating the potential for constructing two-dimensional conjugated networks with specific functionalities. This method could be relevant for creating materials with tailored properties for catalysis, sensing, or electronic applications (Yang et al., 2015).

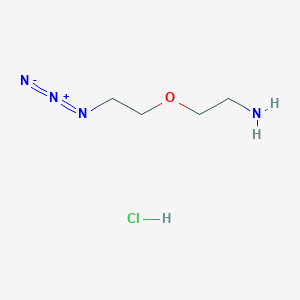

Medicinal Chemistry and Bioconjugation

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been utilized widely in organic synthesis, medicinal chemistry, surface and polymer chemistry, and bioconjugation applications, illustrating the broad utility of catalytic systems in facilitating the formation of complex molecules for a range of scientific purposes (Hein & Fokin, 2010).

Safety and Hazards

While specific safety data for Cyclopentyl-phenyl-acetyl chloride is not available, acetyl chloride, a related compound, is known to be highly flammable, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and to avoid release to the environment .

Eigenschaften

IUPAC Name |

2-cyclopentyl-2-phenylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO/c14-13(15)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGGRLYAWNSAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N-methyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2822384.png)

![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2822385.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-5-bromofuran-2-carboxamide](/img/structure/B2822392.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2822393.png)

![2-methyl-4-[(E)-3-phenylprop-2-enyl]pyrazolo[1,5-a]quinazolin-5-one](/img/structure/B2822400.png)